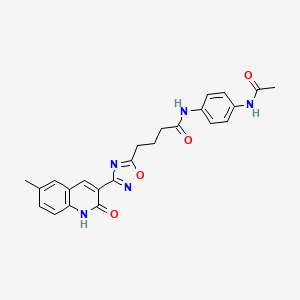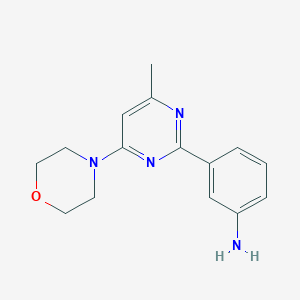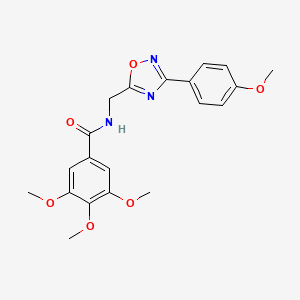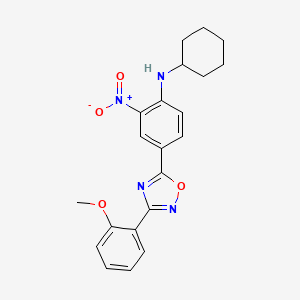
N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as CYNO, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. CYNO belongs to the family of nitroaniline derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
作用机制
The mechanism of action of CYNO is not fully understood, but it is believed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CYNO has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
CYNO has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. However, the long-term effects of CYNO on human health are not fully understood, and further research is needed to determine its safety profile.
实验室实验的优点和局限性
The advantages of using CYNO in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using CYNO include its high cost, low solubility in water, and limited availability.
未来方向
1. Further investigation of the anti-cancer activity of CYNO and its potential as a therapeutic agent for cancer treatment.
2. Development of novel organic materials based on CYNO for various applications such as optoelectronics, sensing, and energy storage.
3. Exploration of the potential of CYNO as a fluorescent probe for the detection of other environmental pollutants.
4. Investigation of the mechanism of action of CYNO and its interactions with various biological targets.
5. Development of new synthetic methods for the production of CYNO with higher yields and reduced reaction times.
In conclusion, CYNO is a novel compound with significant potential in various scientific research fields. Its unique chemical structure and promising results in preclinical studies make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action, safety profile, and potential applications.
合成方法
The synthesis of CYNO involves a multi-step process that includes the reaction of 2-methoxybenzohydrazide with cyclohexanone to form 3-(2-methoxyphenyl)-5,5-dimethylcyclohex-2-enone. This intermediate compound is then reacted with nitrobenzene and aniline to form CYNO. The synthesis of CYNO has been optimized through various methods such as microwave-assisted synthesis, solvent-free synthesis, and green synthesis, which have resulted in higher yields and reduced reaction times.
科学研究应用
CYNO has shown promising results in various scientific research studies, making it an attractive compound for further investigation. Its potential applications include:
1. Medicinal Chemistry: CYNO has been shown to possess significant anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
2. Material Science: CYNO has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and molecular switches.
3. Environmental Science: CYNO has been used as a fluorescent probe for the detection of heavy metal ions in water, making it a potential candidate for environmental monitoring.
属性
IUPAC Name |
N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-19-10-6-5-9-16(19)20-23-21(29-24-20)14-11-12-17(18(13-14)25(26)27)22-15-7-3-2-4-8-15/h5-6,9-13,15,22H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOADYWJDSKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

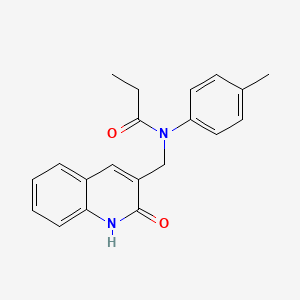

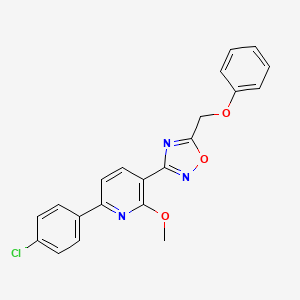



![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)


![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)

